rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate, trans
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Overview
Description
"rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate, trans" is a chiral compound belonging to the class of hexahydro-2H-furo[2,3-c]pyrroles. These compounds have garnered interest in various fields such as medicinal chemistry and organic synthesis due to their unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The synthesis of rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate typically involves multiple steps starting from simpler organic compounds. The key steps often include cyclization reactions, esterification, and selective reduction processes.
Reaction Conditions: : Commonly, mild to moderate conditions are used to achieve the desired product with high purity. Solvents like dichloromethane or toluene, and catalysts such as palladium or rhodium, may be employed. Reaction temperatures usually range from room temperature to moderate heating (40-80°C).
Industrial Production Methods
On an industrial scale, the production might involve continuous flow processes to ensure scalability and efficiency. The use of robust catalysts and optimized reaction conditions can help achieve higher yields and purity suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: : Reduction can be carried out on the formyl group to yield the corresponding alcohol.
Substitution: : The ester and formyl groups are reactive centers that can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: : Carboxylic acids.
Reduction: : Alcohols.
Substitution: : Varied esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as an intermediate for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology and Medicine
The compound has potential applications in drug discovery and development. Its unique structure could be explored for activity against various biological targets, including enzymes and receptors. It may also serve as a scaffold for the development of new therapeutic agents.
Industry
In the industrial sector, it could be used in the production of specialty chemicals and materials. Its derivatives may find applications in polymer chemistry and materials science.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action would depend on the specific application and derivative of the compound. Generally, it could interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and ionic interactions. The presence of the formyl and ester groups allows it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate
tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-4-carboxylate
Uniqueness
What sets rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate apart is its specific stereochemistry and the position of the functional groups, which can significantly impact its reactivity and interaction with biological targets. Its chiral nature also adds to its value in stereoselective synthesis and enantiomeric studies.
There you have it: —a deep dive into the fascinating world of rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate, trans. Anything else on your mind?
Properties
CAS No. |
2679950-46-8 |
---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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